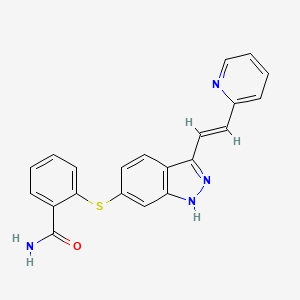

Axitinib Amide

Description

Historical Context of Benzamide (B126) Scaffolds in Kinase Inhibitor Development

The use of the benzamide scaffold is a well-established strategy in the development of kinase inhibitors. This structural motif has been integral to the design of numerous successful therapeutic agents. For instance, the development of Imatinib, a landmark Bcr-Abl kinase inhibitor, involved the crucial addition of an amide group which was instrumental in identifying its activity against the Bcr-Abl kinase. scirp.org

The N-phenylbenzamide linker, in particular, is a recurring feature in type-II kinase inhibitors like Imatinib and Nilotinib. scirp.orgfrontiersin.org In these inhibitors, the amide group is essential for forming critical hydrogen bonds within an allosteric pocket adjacent to the ATP-binding site of the target kinase. scirp.org This interaction is fundamental to their inhibitory mechanism. Further research has demonstrated the versatility of the benzamide moiety in targeting a range of kinases. Studies on 3-substituted benzamide derivatives identified potent inhibitors of Bcr-Abl, nih.gov while other research has explored N-phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase and Rho kinase. researchgate.netresearchgate.net The established importance and versatility of the benzamide scaffold in mediating kinase binding provided a strong foundation for its incorporation into the design of novel inhibitors like Axitinib (B1684631).

Delineation of Axitinib and its Structurally Related Amide Analogues in Academic Research

Axitinib is chemically classified as an indazole derivative and a member of the benzamide family. researchgate.net Its development has spurred academic interest in creating structurally related analogues to probe the structure-activity relationship and discover compounds with potentially improved properties.

One notable study focused on designing and synthesizing nine novel Axitinib derivatives. nih.govnih.gov The primary modifications involved replacing the vinyl (C=C) moiety with an azo (N=N) group and substituting the pyridine (B92270) ring with various substituted benzene (B151609) or pyrrole (B145914) rings. nih.govnih.gov The resulting amide-containing analogues were then evaluated for their biological activity. The findings revealed that most of the new derivatives maintained favorable inhibitory activity against VEGFR-2. nih.govnih.gov Specifically, compounds designated as TM6, 7, 9, and 11 demonstrated more potent anti-proliferative effects than the parent Axitinib molecule. nih.govnih.gov

| Compound | VEGFR-2 Kinase IC₅₀ (nM) | Modification from Axitinib |

| Axitinib | 0.2 | - |

| TM3 | 2.1 | C=C replaced with N=N |

| TM4 | 1.1 | C=C replaced with N=N; Pyridine replaced with Benzene |

| TM6 | 0.8 | C=C replaced with N=N; Pyridine replaced with 2-Fluorobenzene |

| TM7 | 0.4 | C=C replaced with N=N; Pyridine replaced with 3-Fluorobenzene |

| TM9 | 0.5 | C=C replaced with N=N; Pyridine replaced with 3-Chlorobenzene |

| TM10 | 0.1 | C=C replaced with N=N; Pyridine replaced with 1H-pyrrole-2-yl |

| TM11 | 0.4 | C=C replaced with N=N; Pyridine replaced with 1-Methyl-1H-pyrrole-2-yl |

This table presents a selection of Axitinib analogues and their corresponding in vitro inhibitory activity against VEGFR-2, based on data from Molecules (2018). nih.govnih.gov

These findings underscore that the core N-methylbenzamide portion of Axitinib can tolerate significant structural changes in other parts of the molecule while retaining or even improving biological function. Such studies are crucial for developing new potential therapeutic agents where angiogenesis plays a significant role. nih.govnih.gov

Overview of the Amide Moiety's Significance in Axitinib's Molecular Architecture

The benzamide moiety is not merely a structural linker in Axitinib but plays a pivotal role in its interaction with target kinases, contributing directly to its high potency. The significance of this group was highlighted during the structure-based design of the drug, where modeling suggested that an amide group would facilitate crucial hydrogen bonds with key amino acid residues in the VEGFR2 kinase domain, specifically with Glu885 and Asp1046.

Co-crystal structure analyses have provided definitive evidence of these interactions. When bound to the ABL1 kinase, for example, the amide group of Axitinib forms two distinct hydrogen bonds with the residues K271 and Y253. researchgate.netresearchgate.net These interactions are critical for anchoring the inhibitor in the correct orientation for effective inhibition.

Furthermore, the amide's methyl group has its own significance. In the VEGFR2 complex, the amide methyl group engages in van der Waals contact with the isoleucine residue I804 of the juxtamembrane (JM) domain. nih.gov This interaction helps to define the boundary of the binding pocket, influencing how inhibitor substituents can be modified without causing steric hindrance. nih.gov The ability of the amide pharmacophore to preserve these essential hydrogen bond interactions is a key element of its design. frontiersin.org

| Target Kinase | Interacting Residues | Type of Interaction | Reference |

| ABL1 | K271, Y253 | Hydrogen Bonds | researchgate.netresearchgate.net |

| VEGFR2 | I804 (JM domain) | van der Waals Contact | nih.gov |

| VEGFR2 | Glu885, Asp1046 | Hydrogen Bonds (Predicted) |

This table summarizes the key molecular interactions involving the amide moiety of Axitinib with its target kinases as identified in structural and computational studies.

Structure

3D Structure

Properties

Molecular Formula |

C21H16N4OS |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide |

InChI |

InChI=1S/C21H16N4OS/c22-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(24-25-19(16)13-15)11-8-14-5-3-4-12-23-14/h1-13H,(H2,22,26)(H,24,25)/b11-8+ |

InChI Key |

FYHCCBZVJQITPS-DHZHZOJOSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |

Origin of Product |

United States |

Synthetic Strategies and Structural Modifications of Axitinib Amide Derivatives

Methodologies for the Chemical Synthesis of Axitinib (B1684631) Amide and Related Structures

The synthesis of the amide bond is one of the most frequently performed chemical transformations in medicinal chemistry and drug discovery. acs.org The construction of the N-methylbenzamide portion of Axitinib and its analogues relies on a variety of established and emerging chemical methodologies.

Conventional methods for forming amide bonds typically involve the coupling of a carboxylic acid with an amine. nih.gov This process often requires the "activation" of the carboxylic acid component through conversion into a more reactive derivative, such as an acyl chloride, or the use of stoichiometric coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net While widely used, these methods can generate significant waste and have poor atom economy. researchgate.netpharmtech.com The industrial synthesis of Axitinib often involves the coupling of a 6-iodo-1H-indazole intermediate with 2-mercapto-N-methylbenzamide, a pre-formed amide. google.com

Advanced synthetic routes aim to overcome the limitations of conventional methods by enabling the direct amidation of less reactive precursors, such as esters, with amines. nih.govpharmtech.com These modern approaches often offer improved efficiency and sustainability. For instance, researchers have developed catalyst-free methods for the direct amidation of esters using reagents like sodium amidoboranes at room temperature. nih.gov Another innovative approach involves a one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) to facilitate amide bond formation with low-reactivity nitrogen-containing heterocyclic compounds. asiaresearchnews.com Such methods represent a move towards more eco-friendly and versatile chemical transformations for pharmaceutical manufacturing. pharmtech.com

Table 1: Comparison of Amide Bond Formation Strategies

| Strategy | Description | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|

| Conventional Coupling | Use of coupling reagents (e.g., EDC, DCC) to activate a carboxylic acid for reaction with an amine. | Well-established, versatile for many substrates. | Requires stoichiometric reagents, poor atom economy, generates by-products. | researchgate.net |

| Acyl Halide Route | Conversion of a carboxylic acid to a highly reactive acyl chloride, followed by reaction with an amine. | High reactivity, often fast reactions. | Acyl halides can be sensitive to moisture; may require harsh reagents (e.g., thionyl chloride). | |

| Advanced Direct Amidation | Direct reaction of esters with amines, often using novel reagents or catalysts. | Higher atom economy, avoids pre-activation steps, can be milder. | May require specific reagents (e.g., sodium amidoboranes) not universally applicable. | nih.govpharmtech.com |

| Mechanochemical Synthesis | Solid-state synthesis using mechanical force (e.g., ball milling) to drive the reaction. | Environmentally friendly (solvent-free), can be faster, may alter selectivity. | Requires specialized equipment (ball mill), not all reactions are amenable. | organic-chemistry.orgnih.govresearchgate.net |

The targeted synthesis of Axitinib analogues allows for the systematic exploration of its structure-activity relationship (SAR). Researchers have designed and synthesized novel Axitinib derivatives by modifying various parts of the molecule while retaining the core amide structure. nih.gov A common synthetic strategy involves the preparation of a key intermediate, such as 2-(3-amino-1H-indazol-6-ylthio)-N-methylbenzamide, which is then subjected to further reactions. nih.gov

In one study, this amino-indazole intermediate was diazotized and then coupled with various substituted benzene (B151609) or pyrrole (B145914) analogues to replace the pyridine (B92270) ring of the parent drug. nih.gov This approach led to the creation of a library of nine distinct Axitinib derivatives. nih.gov Similarly, analogues of the related drug Sorafenib have been synthesized, featuring a quinoxalinedione (B3055175) ring connected via an amide linker, demonstrating the modularity of these synthetic routes. nih.gov The synthesis of these analogues typically involves multi-step sequences where the final amide bond formation or the coupling of a pre-formed amide-containing fragment is a key step. nih.govnih.gov

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, is an emerging green chemistry technique in pharmaceutical research. nih.govresearchgate.net These methods are often performed in the solid state or with minimal solvent, leading to accelerated reactions and reduced waste. nih.gov

Mechanochemical approaches have been successfully developed for amide synthesis from carboxylic acids and amines using various coupling reagents. acs.org More recently, a method for synthesizing primary amides from esters via ball milling with calcium nitride as an ammonia (B1221849) source has been reported. organic-chemistry.orgnih.gov This technique was successfully applied to the synthesis of the antiepileptic drug Rufinamide, highlighting its practical utility in preparing active pharmaceutical ingredients (APIs). acs.orgorganic-chemistry.org While not yet specifically reported for Axitinib Amide, the growing application of mechanochemistry for API synthesis suggests its potential as a sustainable alternative to conventional solution-phase methods. nih.govresearchgate.net

Design Principles for Structural Diversification of this compound Scaffolds

Structural diversification of the Axitinib scaffold, particularly around the amide group, is guided by established medicinal chemistry principles. These modifications aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired biological or physical characteristics. drughunter.comresearchgate.net The amide bond is a frequent target for bioisosteric replacement because, despite its importance for target interactions, it can be susceptible to enzymatic hydrolysis in the body. cambridgemedchemconsulting.comhyphadiscovery.com

Common bioisosteres for the amide group include various five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. drughunter.comcambridgemedchemconsulting.com These rings can mimic the hydrogen bonding properties of the amide while offering greater metabolic stability. drughunter.comhyphadiscovery.com Other replacements include sulfonamides and ureas, which retain key hydrogen bonding features. mdpi.com A classic example of successful amide bioisosterism is the development of Alprazolam, where a triazole ring serves as a metabolically stable replacement for the cyclic amide (lactam) in Diazepam, resulting in an improved pharmacokinetic profile. cambridgemedchemconsulting.comhyphadiscovery.com

Table 2: Selected Bioisosteric Replacements for the Amide Group

| Bioisostere | Key Features | Potential Advantages | Citation(s) |

|---|---|---|---|

| 1,2,3-Triazole | A five-membered aromatic ring with three nitrogen atoms. | Resistant to hydrolysis and oxidation, can mimic cis/trans amide geometry. | drughunter.comcambridgemedchemconsulting.comhyphadiscovery.com |

| Oxadiazole | A five-membered ring with two nitrogen and one oxygen atom. | Can act as a hydrogen bond acceptor, often improves metabolic stability. | drughunter.comcambridgemedchemconsulting.com |

| Sulfonamide | Contains a -S(=O)₂-N- group. | Can mimic hydrogen bonding patterns of amides. | cambridgemedchemconsulting.commdpi.com |

| Urea | Contains an -NH-C(=O)-NH- group. | Conserves hydrogen bond donor/acceptor properties, can add an extra H-bond donor. | mdpi.com |

| Thioamide | The carbonyl oxygen is replaced by sulfur (-C(=S)-N-). | Alters electronic properties and hydrogen bonding strength (weaker acceptor, stronger donor). | hyphadiscovery.commdpi.com |

Rational drug design involves modifying a drug's structure based on an understanding of its interaction with its biological target. For Axitinib, the N-methylbenzamide group plays a role in binding to the VEGFR-2 kinase domain by forming key hydrogen bonds. rsc.org

Advanced Characterization Techniques for Amide-Containing Axitinib Chemical Structures

The structural elucidation and confirmation of this compound derivatives rely on a suite of advanced analytical techniques. These methods are essential for verifying the intended molecular structure, identifying impurities, and understanding the compound's three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for Selected this compound Derivatives (400 MHz, DMSO-d₆) This table details the chemical shifts (δ) in parts per million (ppm) for protons in several modified Axitinib structures.

| Compound ID | Key Proton Signals (δ, ppm) |

|---|---|

| TM2 | 13.15 (s, 1H), 8.38 (d, 1H), 8.34–8.31(m, 1H), 7.49–7.48 (m, 1H), 7.45–7.43 (m, 1H), 7.29–7.20 (m, 2H), 7.15–7.12 (m, 1H), 6.99–6.97 (m, 1H), 6.20 (s, 2H), 5.96 (s, 2H), 3.77 (s, 6H), 2.74 (d, 3H) |

| TM4 | 13.55 (s, 1H), 8.40–8.36 (m, 1H), 8.31 (d, 1H), 7.82 (d, 2H), 7.54 (m, 1H), 7.47–7.45 (m, 1H), 7.30–7.23 (m, 2H), 7.20–7.18 (m, 1H), 7.03–7.01 (m, 1H), 6.81 (d, 2H); 3.02 (s, 6H), 2.74 (d, 3H) |

| TM6 | 13.5 (s, 1H), 8.35–8.32 (m, 1H), 8.21 (d, 1H), 7.53 (s, 1H), 7.47–7.44 (m, 1H), 7.32–7.23 (m, 3H), 7.20–7.17 (m, 1H), 7.06–7.04 (m, 1H), 6.63-6.62 (m, 1H), 6.29–6.27 (m, 1H), 3.94 (s, 3H), 2.73 (d, 3H) |

| TM8 | 13.27 (s, 1H), 8.38–8.35 (m, 1H), 8.22 (d, 1H), 7.51 (s, 1H), 7.46–7.44 (m, 1H), 7.30–7.21 (m, 2H), 7.17–7.14 (m, 1H), 7.01–6.99 (m, 1H), 6.13 (d, 1H), 3.44 (s, 3H), 2.73 (d, 3H), 2.53 (s, 3H), 2.18 (s, 3H) |

Data sourced from Wei, N., et al. (2018). nih.gov

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of Axitinib amides and for identifying impurities and degradation products. Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are used for quantitative analysis. researchgate.netnih.gov In positive ion mode, Axitinib typically shows a protonated parent ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 387. researchgate.netnih.gov Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity, with a characteristic transition for Axitinib being m/z 387 → 355.96. researchgate.netnih.gov Furthermore, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has been employed to characterize products from forced degradation studies, identifying impurities such as sulfoxide (B87167) and sulfone derivatives. researchgate.net

Table 3: Mass Spectrometry Data for Axitinib

| Technique | Ion Mode | Parent Ion (m/z) | Daughter Ion (m/z) | Application |

|---|---|---|---|---|

| UPLC-MS/MS | Positive ESI | 387 | 355.96 | Pharmacokinetic studies |

| LC-HRMS | - | - | - | Characterization of degradation products (e.g., sulfoxide, sulfone) |

Data sourced from Ragu, B., et al. (2020) and Patel, D., et al. (2022). researchgate.netnih.govresearchgate.net

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of Axitinib amides in the solid state. Co-crystal structures of Axitinib bound to its kinase targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), reveal critical molecular interactions. researchgate.netnih.gov These studies show that the amide group of Axitinib participates in hydrogen bonding with amino acid residues in the kinase's active site. researchgate.net For example, the amide group forms hydrogen bonds with residues K271 and Y253 in the ABL1 kinase. researchgate.net The amide methyl group also makes important van der Waals contacts that influence binding. nih.gov Powder X-ray Diffraction (PXRD) is used to characterize different crystalline forms (polymorphs) of Axitinib salts, such as Axitinib fumarate, which exhibit unique diffraction patterns. google.com

Table 4: Crystallographic Interaction Data for Axitinib

| Target Protein | Interacting Residues | Type of Interaction with Amide Group | Reference |

|---|---|---|---|

| ABL1 Kinase | K271, Y253 | Hydrogen Bonds | researchgate.net |

| VEGFR2 | I804 | Van der Waals Contact (with amide methyl) | nih.gov |

Data sourced from Godec, D., et al. (2022) and McTigue, M., et al. (2012). researchgate.netnih.gov

Molecular Recognition and Intermolecular Interactions of Axitinib S Amide Moiety

Analysis of Amide Group Participation in Ligand-Target Binding

Elucidation of Hydrogen Bonding Networks Mediated by the Amide

The amide group of Axitinib (B1684631) is instrumental in forming critical hydrogen bonds that anchor the inhibitor within the kinase binding pocket. In its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the amide substituent of Axitinib's head group establishes two conventional hydrogen bonds with the amino acid residues Asp1046 and Glu885. rsc.orgpnas.org Specifically, one hydrogen bond forms directly with the backbone NH of Asp1046, which acts as a key pivot point, and another direct hydrogen bond is formed with the carboxylate side chain of Glu885. pnas.org This dual hydrogen-bonding pattern is a defining feature of its interaction within the juxtamembrane (JM) region of the kinase. pnas.org

Similarly, when binding to ABL1 kinase, the amide of Axitinib participates in forming hydrogen bonds with Lys271 and Tyr253. researchgate.net This network of hydrogen bonds, along with interactions from the indazole ring, contributes to the stable binding of Axitinib. researchgate.net The ability of the amide to act as both a hydrogen bond donor and acceptor makes it a versatile interaction point.

Conformational Impact of the Amide on Ligand-Protein Complexes

The interactions involving the amide group of Axitinib have a significant impact on the conformation of the ligand-protein complex. The binding of Axitinib, facilitated by its amide interactions, stabilizes the kinase in an inactive "DFG-out" conformation. researchgate.netnih.gov In this conformation, the DFG (Asp-Phe-Gly) motif of the activation loop is flipped, preventing the kinase from adopting its active state. whiterose.ac.uknih.gov

The presence of the amide methyl group in Axitinib also plays a role in defining the boundaries of the inhibitor's interaction space. For instance, the van der Waals contact between the amide methyl of Axitinib and Isoleucine 804 (I804) of the juxtamembrane domain helps to stabilize the JM-in conformation without causing steric clashes that would displace it. nih.gov Comparing the Axitinib complex with and without the juxtamembrane domain revealed no significant changes in the catalytic domain's conformation, suggesting that the JM-in state, stabilized in part by interactions with the inhibitor, prevents the DFG motif from transitioning to the active "DFG-in" state without otherwise altering the DFG-out conformation. nih.gov

Structural Biology Insights into Amide-Binding Sites of Kinase Targets

Crystallographic and spectroscopic studies have provided detailed insights into how the amide moiety of Axitinib orients itself within the binding sites of its kinase targets, particularly in the context of specific kinase conformations.

Crystallographic and Spectroscopic Characterization of Amide-Target Interactions

X-ray crystallography has been a fundamental tool in visualizing the interactions of Axitinib's amide group. Crystal structures of Axitinib in complex with VEGFR2 (PDB ID: 4AGC, 4AG8) and ABL1 (PDB ID: 4WA9) clearly depict the hydrogen bonding network formed by the amide. rsc.orgpnas.orgrcsb.orgpdbj.orgrcsb.org For example, the structure of Axitinib bound to VEGFR2 shows the amide substituent reaching deep into the channel to interact with Asp1046 and Glu885. pnas.org

Spectroscopic techniques, while not explicitly detailed in the provided context for the amide group of Axitinib specifically, are generally used to complement crystallographic data. Methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide information about the electronic environment and hydrogen bonding strength of the amide in solution, which can differ from the solid state seen in crystals.

Amide Orientation within Specific Kinase Conformations (e.g., DFG-out)

Axitinib is known to bind to the "DFG-out" conformation of kinases, and the orientation of its amide group is crucial for stabilizing this inactive state. researchgate.netnih.govresearchgate.net In the DFG-out conformation, the phenylalanine and aspartate residues of the DFG motif essentially swap positions compared to the active DFG-in state. nih.gov This reorientation opens up a hydrophobic pocket adjacent to the ATP-binding site, which Axitinib exploits. nih.govmdpi.com

The amide group of Axitinib extends into a deep pocket of the kinase, allowing it to form specific interactions that lock the DFG motif in the "out" position. pnas.orgresearchgate.net In VEGFR2, the head group amide substituent is positioned to form direct hydrogen bonds with Asp1046 and Glu885, which are key interactions for stabilizing the DFG-out conformation. pnas.org Similarly, in ABL1, the amide's interactions with residues like Lys271 and Tyr253 contribute to the stabilization of the inactive DFG-out state. researchgate.net However, it is noteworthy that Axitinib can also bind to the active "DFG-in" conformation of the T315I mutant of ABL1, demonstrating a distinct binding mode. researchgate.net

Examination of Specific Amino Acid Residues Interacting with the Amide

Several key amino acid residues have been identified through structural and computational studies to be critical for the interaction with Axitinib's amide moiety.

In VEGFR2, the primary interacting residues are Asp1046 and Glu885 , which form direct hydrogen bonds with the amide group. rsc.orgpnas.org Another important residue is Cys919 , where the amide group of Cys919 can form a hydrogen bond with the ligand. mdpi.com Additionally, the amide methyl of Axitinib makes a van der Waals contact with I804 in the juxtamembrane domain. nih.gov

In the context of ABL1 kinase, the amide of Axitinib forms hydrogen bonds with Lys271 and Tyr253 . researchgate.net Computational docking studies have also highlighted potential interactions with Phe382 . researchgate.net The central amide moiety is considered crucial for inhibiting BCR-ABL, requiring a hydrogen bond with the DFG residues, specifically Asp381 and Phe382 , to control the DFG switch. mdpi.com

The table below summarizes the key interacting residues with Axitinib's amide group across different kinase targets.

| Kinase Target | Interacting Amino Acid Residue | Type of Interaction | Reference |

| VEGFR2 | Asp1046 | Hydrogen Bond | rsc.orgpnas.org |

| VEGFR2 | Glu885 | Hydrogen Bond | rsc.orgpnas.org |

| VEGFR2 | Cys919 | Hydrogen Bond | mdpi.com |

| VEGFR2 | I804 | van der Waals | nih.gov |

| ABL1 | Lys271 | Hydrogen Bond | researchgate.net |

| ABL1 | Tyr253 | Hydrogen Bond | researchgate.net |

| BCR-ABL | Asp381 | Hydrogen Bond | mdpi.com |

| BCR-ABL | Phe382 | Hydrogen Bond | mdpi.com |

Structure Activity Relationship Sar and Mechanistic Studies of Amide Dependent Axitinib Analogs

Correlating Amide Structure with Biological Activity and Selectivity

The precise orientation and hydrogen-bonding capability of the N-methylbenzamide portion of axitinib (B1684631) are fundamental to its high-affinity binding to the ATP-binding pocket of target kinases.

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), and the amide group plays a pivotal role in this inhibition. The N-methylbenzamide substituent extends into a specific region of the VEGFR2 kinase domain, where it forms crucial hydrogen bonds. openrepository.com Specifically, the amide group forms a direct hydrogen bond to the backbone NH of Asp1046 and another to the carboxylate side chain of Glu885. openrepository.com These interactions are essential for anchoring the molecule and achieving high potency.

The size of the substituent on the amide is also a determining factor for efficiency. The compact N-methyl group of axitinib makes favorable van der Waals contact with Isoleucine804 of the juxtamembrane (JM) domain, defining the boundary an inhibitor can approach without displacing the JM region. openrepository.com Larger analogs of axitinib with bulkier groups on the amide tend to show reduced efficiency, suggesting that increased molecular size in this region leads to a loss of inhibitory potency. openrepository.com

Studies on axitinib derivatives have further elucidated the SAR. In one study, replacement of the terminal pyridine (B92270) ring with substituted benzene (B151609) or pyrrole (B145914) analogs was explored. While most derivatives maintained favorable VEGFR-2 inhibitory activities, all were less potent than the parent axitinib. nih.gov For instance, a derivative (TM10) with a pyrrole group, which formed an additional hydrogen bond between the pyrrole's N-H and the carbonyl oxygen of Lys920, showed the highest activity among the derivatives with an IC₅₀ of 44 nM, though this was still higher than axitinib's 7.3 nM. nih.gov Conversely, introducing an N-methyl group on this pyrrole ring (in derivative TM8) disturbed the formation of this hydrogen bond, leading to a loss of activity (IC₅₀ = 158 nM). nih.gov

Table 1: Inhibitory Activity of Axitinib and Amide Analogs Against VEGFR-2 Kinase Data sourced from Wei, N. et al. (2018). nih.gov

| Compound | IC₅₀ (nM) ± SD |

| Axitinib | 7.3 ± 1.07 |

| TM10 | 44 ± 1.15 |

| TM7 | 123 ± 1.08 |

| TM4 | 135 ± 1.25 |

| TM8 | 158 ± 1.14 |

| TM9 | 201 ± 1.26 |

| TM11 | 330 ± 1.14 |

| TM6 | 2290 ± 1.17 |

| TM2 | 3000 ± 1.11 |

While axitinib is highly selective for VEGFRs, it also demonstrates inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), KIT, and the Abelson murine leukemia viral oncogene homolog 1 (ABL1). mdpi.comnih.gov The amide functional group is also critical for these interactions.

Co-crystal structure analysis of axitinib bound to ABL1 reveals that the amide group forms two key hydrogen bonds with the kinase: one with the K271 residue and another with the Y253 residue. researchgate.net This interaction pattern, distinct from its binding to VEGFR2, demonstrates the amide's versatility in adapting to different kinase active sites and contributing to axitinib's broader, off-target activity profile.

The potency of axitinib against these other kinases is generally lower than for VEGFRs, underscoring its selectivity. mdpi.com This selectivity is a crucial aspect of its clinical profile. The subtle differences in the amino acid residues within the ATP-binding pockets of these kinases mean that the binding contributions of the amide group and other parts of the axitinib molecule vary, leading to different inhibitory constants.

Table 2: In Vitro Inhibitory Potency of Axitinib Against Various Tyrosine Kinases Data sourced from Selleck Chemicals product information. mdpi.com

| Target Kinase | IC₅₀ (nM) |

| VEGFR1 | 0.1 |

| VEGFR2 | 0.2 |

| VEGFR3 | 0.1-0.3 |

| PDGFRβ | 1.6 |

| KIT | 1.7 |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Amide Derivatives

While specific Quantitative Structure-Activity Relationship (QSAR) studies focused exclusively on axitinib amide derivatives are not widely published, the principles of QSAR are highly applicable to this class of compounds. QSAR is a computational modeling method used to predict the biological activity of chemical compounds by establishing a quantitative correlation between their chemical structures and activities. mdpi.com

For this compound analogs, a QSAR model would correlate physicochemical descriptors of the derivatives with their observed inhibitory activities (e.g., pIC₅₀ values). These descriptors could include:

Steric properties: Such as molecular volume or the size of substituents on the amide nitrogen, which is known to be critical for fitting into the kinase binding pocket. openrepository.com

Electronic properties: Such as partial atomic charges and dipole moments, quantifying the ability of the amide's carbonyl and N-H groups to act as hydrogen bond acceptors and donors. nih.gov

Hydrophobic properties: Describing the lipophilicity of different regions of the molecule, which influences interactions with hydrophobic pockets in the kinase domain.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that could be used. mdpi.com These approaches build 3D models of the molecules and calculate steric and electrostatic fields around them. The resulting contour maps can highlight regions where modifications would likely increase or decrease activity. For axitinib analogs, such a model would likely show that bulky, sterically hindering groups near the amide nitrogen are unfavorable, while features that enhance hydrogen bonding capacity are favorable for VEGFR2 inhibition. mdpi.commdpi.com

Molecular Mechanisms Influenced by the Amide Moiety in Preclinical Models

The binding of the this compound group within the kinase active site is the initiating event that leads to the downstream inhibition of cellular processes critical for tumor growth.

By inhibiting VEGFRs, a process critically dependent on the amide's binding interactions, axitinib blocks the phosphorylation of the receptors and subsequent activation of downstream signaling cascades. nih.gov Preclinical studies have shown that axitinib effectively blocks VEGF-mediated signaling through key pathways, including:

The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Axitinib's inhibition of VEGFR2 prevents the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt, thereby promoting apoptosis. mdpi.com

The Ras/Raf/ERK Pathway: This MAPK pathway is involved in cell proliferation and differentiation. Axitinib has been shown to block VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).

The amide moiety's contribution is fundamental; by securing the inhibitor in the ATP-binding site, it ensures a sustained blockade of the kinase's catalytic activity, which is necessary to shut down these pro-survival and pro-proliferative signals.

The downstream consequence of inhibiting VEGFR signaling pathways is a potent anti-angiogenic effect. The amide group's role in high-affinity binding is directly translated into these cellular activities. In preclinical models, axitinib has been shown to block VEGF-mediated endothelial cell survival and tube formation. The inhibition of angiogenesis effectively cuts off the tumor's supply of oxygen and nutrients. nih.gov

Interplay of Amide Group with Other Molecular Mechanisms (e.g., Nrf2 pathway, Autophagy)

Interaction with the Nrf2 Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation. However, upon exposure to oxidative stress or electrophilic compounds, this inhibition is lifted, allowing Nrf2 to activate the expression of a suite of antioxidant and cytoprotective genes.

Axitinib has been shown to modulate the Nrf2 signaling pathway directly. Mechanistic studies suggest that axitinib can induce a nucleophilic addition reaction with Cys151 of Keap1, a critical cysteine residue for Keap1's regulatory function. oncotarget.com This interaction, involving the amide bond of the axitinib molecule, disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. oncotarget.com Consequently, Nrf2 can bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression. mdpi.com

Treatment with axitinib has been demonstrated to reduce Keap1 levels while stimulating the expression of Nrf2 and its downstream targets, such as NAD(P)H: quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). patsnap.com This activation of the Nrf2 pathway contributes to a reduction in reactive oxygen species (ROS), thereby mitigating oxidative stress and related cellular damage. oncotarget.com Interestingly, the modulation of this pathway can also have implications for drug resistance, as sustained activation of Nrf2 has been linked to reduced sensitivity to certain chemotherapeutic agents. patsnap.comnih.gov

| Compound | Effect on Nrf2 Pathway Components | Observed Outcome | Reference |

|---|---|---|---|

| Axitinib | Decreases Keap1 expression; Increases Nrf2, NQO1, and HO-1 expression. | Activation of Nrf2 signaling, leading to reduced intracellular ROS. | patsnap.com |

| Axitinib | Forms a covalent bond with Cys151 of Keap1 via its amide bond. | Inhibition of Keap1-mediated Nrf2 degradation and subsequent Nrf2 activation. | oncotarget.com |

| Keap1-silenced cells | Enhanced expression of Nrf2, NQO1, and HO-1. | Reduced sensitivity to axitinib, characterized by increased cell viability. | patsnap.com |

Modulation of Autophagy

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under stress conditions such as nutrient deprivation. nih.gov This process can have a dual role in cancer, either promoting cell survival, which can lead to therapy resistance, or inducing cell death.

Recent studies have revealed that axitinib can influence autophagic processes in cancer cells. In renal cell carcinoma, axitinib, particularly in combination with other agents, has been shown to enhance autophagosome formation and promote autophagic flux. oncotarget.comnih.gov This modulation involves the activation of key autophagy-related proteins. For instance, treatment with axitinib can lead to the activation of PERK and ULK1, and an increase in the expression of Beclin1 and ATG5, which are crucial for the initiation and elongation of the autophagosome. oncotarget.comnih.govsemanticscholar.org

| Compound/Combination | Effect on Autophagy Markers/Regulators | Observed Outcome | Reference |

|---|---|---|---|

| Axitinib (in combination with GZ17-6.02) | Increases expression of Beclin1 and ATG5; Activates PERK and ULK1. | Enhanced autophagosome formation and autophagic flux in renal carcinoma cells. | oncotarget.comnih.govsemanticscholar.org |

| Axitinib (in combination with GZ17-6.02) | Decreases phosphorylation of mTORC1 and mTORC2. | Induction of autophagy. | oncotarget.comsemanticscholar.org |

| Knockdown of Beclin1 or ATG5 | - | Significantly reduced cell killing by the axitinib combination treatment. | nih.govsemanticscholar.org |

Computational and Theoretical Investigations of Axitinib S Amide Functionality

Molecular Modeling and Docking Simulations of Amide-Ligand Interactions

Molecular modeling and docking simulations are powerful computational tools for predicting the binding affinity and conformation of a ligand within the active site of a target protein. mdpi.com In the case of Axitinib (B1684631), these methods have been crucial in understanding the role of its amide functionality in binding to VEGFR2.

Studies have shown that the amide group of Axitinib is essential for forming key hydrogen bonds within the ATP-binding pocket of the kinase. scirp.org Specifically, the amide's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. stereoelectronics.org Docking simulations have revealed that the amide substituent of Axitinib forms two critical hydrogen bonds with the amino acid residues Glu885 and Asp1046 in the VEGFR2 active site. frontiersin.orgnih.govrsc.org These interactions are vital for the potent inhibition of the kinase.

| Amino Acid Residue | Type of Interaction | Reference |

| Glu885 | Hydrogen Bond | frontiersin.org, nih.gov, rsc.org |

| Asp1046 | Hydrogen Bond | frontiersin.org, nih.gov, rsc.org |

| Cys919 | Hydrogen Bond | rsc.org |

| Met109 | Hydrogen Bond | nih.gov |

| Gly110 | Hydrogen Bond | nih.gov |

Quantum Chemical Analysis of Amide Reactivity and Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules. acs.org These analyses have been applied to Axitinib to investigate the intrinsic characteristics of its amide functionality that contribute to its binding and activity.

Calculations of Fukui indices, which describe the reactivity of different atomic sites in a molecule, have identified the heteroatoms in Axitinib, including the terminal -NH group of the amide, as the most reactive centers. acs.org This high reactivity is attributed to its ability to act as both a hydrogen bond donor and acceptor. acs.org

Electron Localization Function (ELF) analysis, another quantum chemical tool, has been used to visualize the electron density distribution within the amide group. mdpi.com This helps in understanding the nature of the chemical bonds and the regions most likely to participate in intermolecular interactions. Such studies have confirmed that the amide moiety is a prime site for pharmacological recognition due to its electronic profile. mdpi.com The analysis of electron densities at the bond critical points further quantifies the strength and nature of the bonds within the amide group, providing a more detailed picture of its electronic structure. mdpi.com

In Silico Approaches for Predicting Amide-Based Bioisosteres and Analogues

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. u-tokyo.ac.jp In silico methods are increasingly used to predict and design bioisosteric replacements for functional groups like amides to improve a drug's pharmacokinetic properties, reduce toxicity, or create novel intellectual property. nih.govarxiv.org

For Axitinib, computational approaches have been employed to explore potential bioisosteres for its amide functionality. nih.gov These studies often involve creating a library of virtual compounds with different amide replacements and then using docking and other computational tools to predict their binding affinity and interaction patterns with VEGFR2. biotech-asia.org For example, replacing the amide with a trifluoroethylamine has been explored as a strategy to enhance metabolic stability while maintaining the crucial hydrogen bond donating property. u-tokyo.ac.jp

However, the geometric constraints of the binding site are critical. For instance, replacing the ortho-substituted benzene (B151609) ring in Axitinib with a bicyclo[1.1.1]pentane (BCP) analogue, a saturated bioisostere, resulted in an increased distance and altered torsional angle between the amide and sulfide (B99878) substituents. nih.gov This change could potentially disrupt the key interactions with the kinase, highlighting the importance of precise geometric mimicry in bioisosteric design. nih.gov

Computational Drug Design Principles Incorporating Amide Scaffolds

The amide bond is a fundamental building block in many kinase inhibitors, and computational drug design principles have been developed to leverage its properties effectively. numberanalytics.comscirp.orgnih.gov A key principle is the strategic placement of the amide group to form hydrogen bonds with the "hinge" region of the kinase, which is a critical interaction for many inhibitors. nih.gov

Structure-based drug design (SBDD) is a prominent computational strategy that has been successfully applied in the development of kinase inhibitors like Axitinib. scirp.orgfrontiersin.orgnih.gov This approach relies on the three-dimensional structure of the target protein to design ligands that fit precisely into the active site. The design of Axitinib itself was guided by the principle of introducing an additional amide group to form two important hydrogen bonds with Glu885 and Asp1046 of VEGFR2, leading to a significant improvement in potency. frontiersin.orgnih.gov

Furthermore, computational methods are used to assess the "drug-likeness" of designed compounds, considering factors like solubility, metabolic stability, and potential toxicity. scirp.orgnih.gov For amide-containing compounds, properties such as polarity and bioavailability are carefully considered and can be modulated through bioisosteric replacement. u-tokyo.ac.jp The integration of these computational principles allows for a more rational and efficient design of potent and selective kinase inhibitors built around an amide scaffold.

Emerging Research Directions for Axitinib Amide Chemical Entities

Development of Next-Generation Amide-Containing Kinase Inhibitors

The amide functional group is a cornerstone in the design of kinase inhibitors, and its strategic placement within a molecule can dictate binding affinity and selectivity. In Axitinib (B1684631), the amide moiety plays a crucial role in its interaction with the kinase domain. nih.govresearchgate.net Building on this understanding, researchers are actively developing next-generation inhibitors by creating novel derivatives and scaffolds that retain or enhance the advantageous properties of the amide group.

One approach involves the rational design of Axitinib derivatives. Studies have shown that modifying the core structure while preserving the amide functionality can lead to compounds with potent inhibitory activities, sometimes exceeding that of the parent compound against specific targets like VEGFR-2. nih.govresearchgate.net For example, a series of picolinamide-based derivatives was designed by creating a hybrid scaffold that grafts the 2-ethenylpyridine fragment of Axitinib onto the 4-phenoxypicolinamide fragment of Sorafenib, another kinase inhibitor. nih.gov This strategy aims to combine the beneficial structural features of two established drugs to create novel chemical entities with improved or unique activity profiles. nih.gov

Beyond direct derivatives, the broader field of medicinal chemistry is exploring diverse heterocyclic systems incorporating amide functionalities. Pyrazole-based amides, for instance, have shown significant potential as inhibitors against a range of kinases involved in cancer, such as Akt, ALK, and CDK. mdpi.com Similarly, 5-oxopyrrolidine-3-carbohydrazides are being investigated as structural analogues to the core of other kinase inhibitors, where the lactam (a cyclic amide) and the acylhydrazide linker mimic the hydrogen-bonding roles of amide linkers found in drugs like Axitinib, thereby enhancing binding to the kinase hinge region. mdpi.com The development of these novel amide- and urea-containing compounds represents a continuous effort to refine kinase inhibitor design for greater potency and selectivity. oncotarget.com

| Compound/Series | Target Kinase(s) | Key Research Finding | Reference(s) |

| Axitinib Derivatives | VEGFR-2 | Modifications to the core structure while retaining the amide group resulted in derivatives with potent anti-proliferative activities. | nih.gov |

| Picolinamide Derivatives | VEGFR-2 | A hybrid scaffold combining features of Axitinib and Sorafenib yielded derivatives with effective antiproliferative activity. | nih.gov |

| Pyrazole-based Inhibitors | Akt, ALK, Aurora, CDK | Pyrazole, a nitrogen-containing heterocycle, serves as a versatile scaffold for developing amide-containing kinase inhibitors for various cancers. | mdpi.com |

| 5-Oxopyrrolidine-3-carbohydrazides | BRAF, MEK, SRC | The lactam (cyclic amide) and acylhydrazide linker in these compounds mimic the hydrogen-bonding role of traditional amide linkers. | mdpi.com |

Exploration of Amide Functionality in Modulating Drug Resistance Mechanisms

A major challenge in cancer therapy is the development of drug resistance, often stemming from mutations in the target protein that prevent the inhibitor from binding effectively. nih.gov The amide functionality of kinase inhibitors can play a pivotal role in overcoming such resistance. A prominent example is the effectiveness of Axitinib against the T315I "gatekeeper" mutation in the BCR-ABL kinase, an oncogene responsible for certain types of leukemia. researchgate.netwikipedia.org This specific mutation confers resistance to many first-generation tyrosine kinase inhibitors. researchgate.net

Structural studies have revealed that Axitinib binds to the drug-resistant T315I mutant in a distinct conformation compared to its binding to wild-type VEGFR. researchgate.net In this interaction, the amide group of Axitinib is critical, forming two key hydrogen bonds with the kinase. researchgate.net This unique binding mode circumvents the steric hindrance caused by the mutation, allowing Axitinib to potently inhibit the resistant kinase at both a biochemical and cellular level. researchgate.net This finding demonstrates that an inhibitor's amide group can provide the necessary structural flexibility and specific interactions to overcome formidable resistance mechanisms.

The dual nature of some kinase targets, acting as both a kinase and a protein scaffold, can also mediate drug resistance. frontiersin.org Research into how amide-containing inhibitors interact with these dual-function proteins is crucial. For instance, resistance to CDK4/6 inhibitors in some cancers is linked to FAK signaling. frontiersin.org Understanding how the amide groups of various inhibitors influence these complex cross-talk pathways could lead to the design of new drugs or combination therapies that pre-emptively counter resistance. frontiersin.org The development of next-generation covalent inhibitors, which form a permanent bond with the target kinase, is another strategy where the precise geometry of the amide-containing warhead is critical for targeting specific cysteine residues and overcoming resistance. pnas.org

Advanced Methodologies for Investigating Amide-Dependent Polypharmacology

Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword; it can be responsible for therapeutic efficacy or adverse side effects. acs.org The amide group, a common feature in kinase inhibitors, often contributes to these multi-target interactions. diva-portal.orgacs.org Advanced computational and experimental methodologies are now being employed to investigate and predict this amide-dependent polypharmacology.

Computational Approaches: Structure-based methods are central to predicting a drug's targets. nih.gov

Inverse Docking: This technique computationally screens a single ligand, such as an Axitinib amide analogue, against a large library of protein structures to identify potential binding partners. nih.gov

Pharmacophore Modeling: This approach develops a 3D model of the essential features required for binding. For amide-containing drugs, this includes defining the precise location of hydrogen bond donors and acceptors that the amide group provides. frontiersin.org

Experimental Approaches:

Kinome Profiling: This high-throughput screening method tests an inhibitor against a large panel of recombinant kinases (the "kinome") to empirically map its selectivity and identify off-targets. nih.gov Such studies have shown that while Axitinib is highly selective for VEGFRs, other multi-kinase inhibitors can affect a much broader range of kinases. nih.gov

These integrated approaches, combining computational predictions with experimental validation, are essential for creating a comprehensive polypharmacological profile of amide-containing inhibitors, enabling the rational design of molecules with a desired target profile. scielo.org.mxbiorxiv.org

| Methodology | Principle | Application in Amide-Dependent Polypharmacology | Reference(s) |

| Binding Site Similarity | Compares the 3D structure of a known drug binding site to other protein pockets. | Predicts off-targets for an amide-containing drug by identifying structurally similar binding sites in other proteins. | acs.org |

| Inverse Docking | Computationally "docks" a single small molecule into the structures of numerous proteins. | Identifies a spectrum of potential protein targets for a specific amide-functionalized compound like Axitinib. | nih.gov |

| Pharmacophore Modeling | Creates a 3D electronic and steric map of features necessary for biological activity. | Defines the crucial role of the amide group's hydrogen bonding capacity for interaction with multiple targets. | frontiersin.org |

| Kinome Profiling | Experimentally tests a compound's inhibitory activity against a large panel of kinases. | Empirically determines the selectivity and off-target interactions of an amide-containing kinase inhibitor. | nih.gov |

Innovations in Synthetic Routes for Amide-Functionalized Small Molecules

The amide bond is one of the most common linkages in pharmaceuticals, and its synthesis is a cornerstone of medicinal chemistry. researchgate.netresearchgate.net Traditional methods often involve coupling carboxylic acids and amines using stoichiometric activating agents, which can be inefficient and generate significant waste. mdpi.com Consequently, there is a strong drive toward developing more innovative, efficient, and sustainable synthetic routes for creating amide-functionalized molecules like Axitinib.

Recent innovations are transforming amide synthesis:

Electrochemical Synthesis: Novel electrochemical methods are being developed for key steps in drug manufacturing. For example, a scalable process using a spinning cylinder electrode has been developed for the multi-gram synthesis of a key thiol intermediate of Axitinib, demonstrating a more efficient and potentially greener alternative to conventional chemical reduction. acs.org

Photoredox Catalysis: Visible-light-mediated reactions offer a sustainable platform for creating amide bonds under mild conditions. mdpi.com This strategy can use a variety of starting materials, including aldehydes or alcohols, to form amides, avoiding the need for pre-activated carboxylic acids. mdpi.com

Novel Catalytic Systems: Researchers are developing new transition-metal-catalyzed reactions to form or cleave amide bonds with high selectivity. This includes methods for the net hydrolysis of traditionally inert amide C-N bonds, which expands the range of functional groups that can be accessed from an amide starting material. escholarship.org

Multi-component Reactions: Innovative one-pot reactions that combine multiple starting materials are gaining traction. A recently developed three-component reaction involving isocyanides, alkyl halides, and water allows for the rapid and versatile formation of complex amides from readily available materials, opening new avenues for late-stage functionalization of drug molecules. catrin.com

These advanced synthetic methodologies not only improve the efficiency and sustainability of producing existing drugs like Axitinib but also expand the toolbox for medicinal chemists to create the next generation of complex, amide-functionalized small molecules. researchgate.netcatrin.com

Q & A

Q. What are the validated protocols for synthesizing Axitinib Amide, and how can purity and identity be rigorously confirmed?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as amide coupling or derivatization from parent compounds. Key steps include:

- Purification : Use column chromatography or recrystallization, followed by HPLC to confirm purity (>95% by area under the curve).

- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for stoichiometric verification .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail, and provide raw spectral data in supplementary materials to enable replication .

Q. How should researchers design initial in vitro assays to evaluate this compound’s kinase inhibition profile?

- Methodological Answer :

- Assay Selection : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant human kinases (e.g., VEGFR2, PDGFR-β) to measure IC₅₀ values.

- Controls : Include positive controls (e.g., sunitinib) and vehicle-only baselines .

- Data Triangulation : Validate results with orthogonal methods like SPR (surface plasmon resonance) to assess binding kinetics (KD, kon/koff) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolic stability. Compare with in vitro IC₅₀ values to identify discrepancies due to protein binding or efflux transporters .

- Tumor Microenvironment Models : Use 3D co-culture systems (e.g., tumor spheroids with endothelial cells) to simulate in vivo conditions and evaluate drug penetration .

- Statistical Reconciliation : Apply multivariate regression to account for covariates like hypoxia or stromal interference in animal models .

Q. How can researchers optimize this compound’s selectivity across kinase families to minimize off-target toxicity?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify structural modifications that enhance selectivity .

- Kinome-Wide Profiling : Utilize panels of 400+ kinases (e.g., DiscoverX KinomeScan) to rank off-target interactions. Prioritize modifications that reduce affinity for kinases linked to adverse effects (e.g., FLT3 in cardiotoxicity) .

- Structure-Activity Relationship (SAR) : Iteratively test analogs with variations in the amide linker or aromatic substituents, using DOE (Design of Experiments) to balance potency and selectivity .

Q. What methodologies are recommended for analyzing conflicting clinical trial data on this compound combination therapies?

- Methodological Answer :

- Network Meta-Analysis : Pool data from phase 2/3 trials (e.g., comparing Axitinib + pembrolizumab vs. Axitinib monotherapy) to calculate hazard ratios (HRs) for progression-free survival (PFS) and overall survival (OS) .

- Subgroup Analysis : Stratify patients by risk categories (e.g., IMDC criteria) to identify populations benefiting most from combination regimens .

- Bias Adjustment : Use the GRADE framework to evaluate study quality and adjust for heterogeneity in trial design or endpoint definitions .

Data Analysis & Validation

Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical species?

- Methodological Answer :

- Allometric Scaling : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters from rodent/dog data, incorporating enzyme expression levels (e.g., CYP3A4) .

- Cross-Species Validation : Compare metabolite profiles (via UPLC-QTOF) to identify conserved metabolic pathways and species-specific outliers .

Q. What statistical approaches are suitable for interpreting dose-response anomalies in this compound’s anti-angiogenic assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., four-parameter logistic curve) to calculate EC₅₀ and Hill coefficients, using tools like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude aberrant data points caused by edge effects in microplate assays .

Experimental Design & Reporting

Q. How can researchers ensure compliance with journal guidelines when reporting this compound studies?

- Methodological Answer :

- Structured Reporting : Follow CONSORT or STROBE guidelines for clinical/preclinical studies, respectively. Include flow diagrams for patient/animal cohorts and raw data in supplementary files .

- Reproducibility : Publish synthetic protocols with step-by-step videos (e.g., JoVE) and deposit crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.